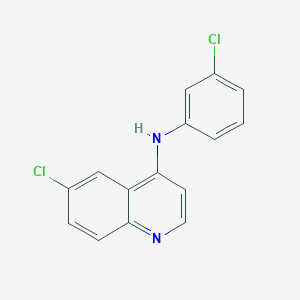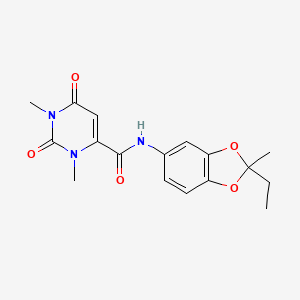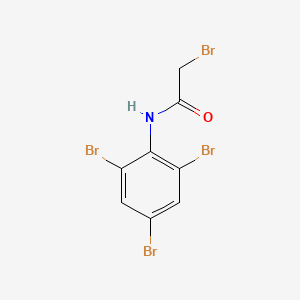
6-chloro-N-(3-chlorophenyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(3-chlorophenyl)quinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-chlorophenyl)quinolin-4-amine typically involves the reaction of 6-chloroquinoline with 3-chloroaniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-chlorophenyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions include quinoline N-oxides, various substituted quinolines, and reduced amine derivatives .
Scientific Research Applications
6-chloro-N-(3-chlorophenyl)quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in biological studies to understand the interaction of quinoline derivatives with biological targets.
Medicine: This compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-chlorophenyl)quinolin-4-amine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with DNA replication and protein synthesis. In anticancer research, it targets specific enzymes and pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
6-chloroquinoline: A precursor in the synthesis of 6-chloro-N-(3-chlorophenyl)quinolin-4-amine.
3-chloroaniline: Another precursor used in the synthesis.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
This compound is unique due to its dual chloro substitutions, which enhance its reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C15H10Cl2N2 |
|---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
6-chloro-N-(3-chlorophenyl)quinolin-4-amine |
InChI |
InChI=1S/C15H10Cl2N2/c16-10-2-1-3-12(8-10)19-15-6-7-18-14-5-4-11(17)9-13(14)15/h1-9H,(H,18,19) |
InChI Key |
MGUNEPPDJIJOGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C3C=C(C=CC3=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(2-methoxybenzyl)methanamine](/img/structure/B11474144.png)
![1-(1H-benzimidazol-2-yl)-4-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474147.png)
![Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11474156.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]-2-(phenylamino)-, ethyl ester](/img/structure/B11474162.png)
![12,14-dimethyl-17-phenyl-9-(3,4,5-trimethoxyphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11474168.png)


![N-[6,6-dimethyl-2,4-dioxo-1-(1-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide](/img/structure/B11474185.png)
![7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11474190.png)
![4-(4-bromophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine](/img/structure/B11474194.png)
![2-(ethylamino)-7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11474201.png)
![3-({[5-(4-chlorobenzoyl)-2-furyl]methyl}sulfanyl)-2(1H)-quinoxalinone](/img/structure/B11474203.png)

![5-Oxo-1-phenyl-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11474218.png)
